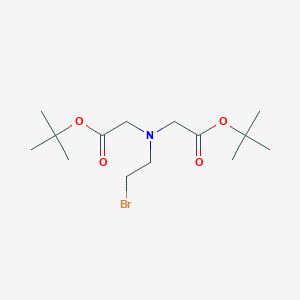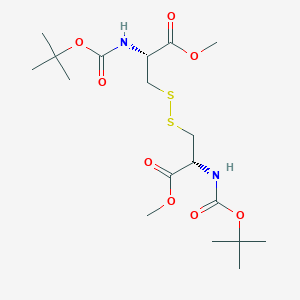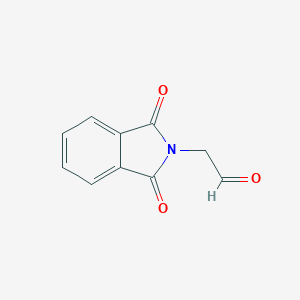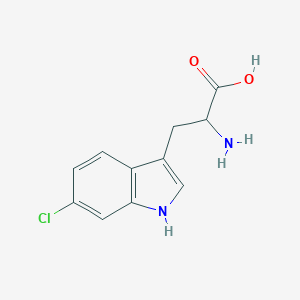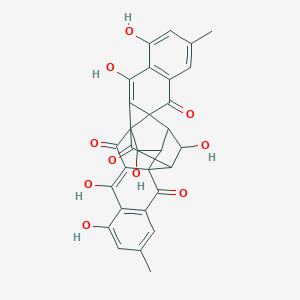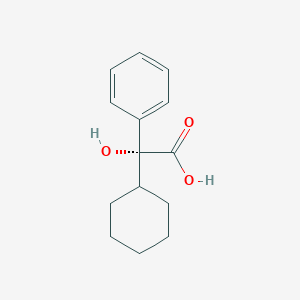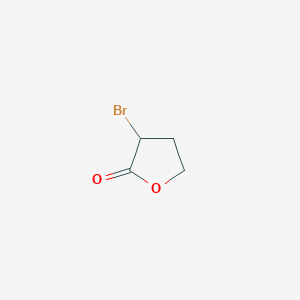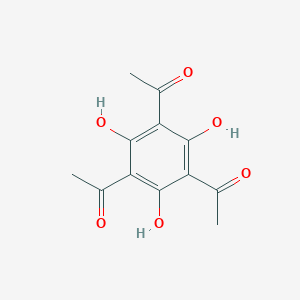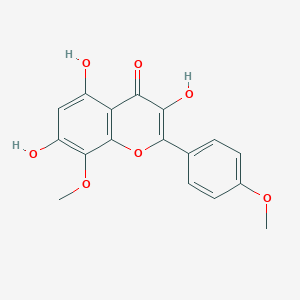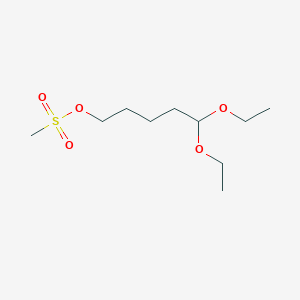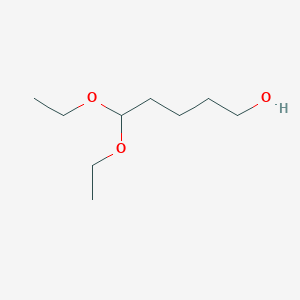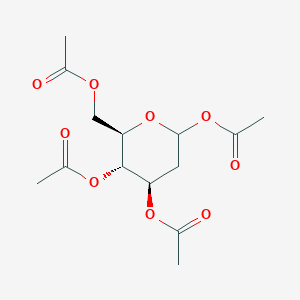
1,3,4,6-四-O-乙酰基-2-脱氧-D-吡喃葡萄糖
描述
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose: is a derivative of glucose, specifically a tetraacetylated form of 2-deoxy-D-glucose. This compound is often used in organic synthesis and biochemical research due to its unique structural properties and reactivity.
科学研究应用
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential in drug development, particularly in targeting metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various synthetic processes.
作用机制
Target of Action
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose is a derivative of glucose, a fundamental monosaccharide in the body. It is likely to interact with enzymes and proteins that metabolize glucose or other similar compounds . .
Mode of Action
As a glucose derivative, it may be involved in glycosylation processes, where it could potentially modify proteins or other molecules . The acetyl groups on the molecule could also play a role in its interactions with its targets .
Biochemical Pathways
Given its structural similarity to glucose, 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose may be involved in similar biochemical pathways. These could include glycolysis, the pentose phosphate pathway, or other metabolic pathways involving glucose . .
Pharmacokinetics
The pharmacokinetics of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the literature. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. The acetyl groups may influence its solubility and therefore its absorption and distribution .
Result of Action
Given its structural similarity to glucose, it may have effects on cellular metabolism or other processes involving glucose .
Action Environment
The action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose may be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the compound. Additionally, the presence of other molecules could influence its interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose can be synthesized through the acetylation of 2-deoxy-D-glucose. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
化学反应分析
Types of Reactions: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-glucose.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 2-deoxy-D-glucose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
相似化合物的比较
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose: Similar structure but with an amino group instead of a hydroxyl group.
2-Acetamido-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate: Another acetylated derivative with an acetamido group.
1,3,4,6-Tetra-O-acetyl-D-glucopyranose: Similar but without the deoxy modification.
Uniqueness: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose is unique due to the absence of a hydroxyl group at the second carbon position, which significantly alters its reactivity and interaction with biological molecules compared to its hydroxylated counterparts.
属性
IUPAC Name |
[(2R,3S,4R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13?,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEORKVJPIJWNG-VMXNZORSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447840 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69515-91-9 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose into the structure of nalidixic acid?
A1: The research aimed to enhance the antimicrobial properties of nalidixic acid while potentially improving its safety profile []. By conjugating nalidixic acid with D-(+)-glucosamine, the researchers synthesized novel compounds, including one featuring 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose []. This modification led to increased antimicrobial activity against several bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA) and resistant Escherichia coli []. Notably, the modified compounds displayed lower cytotoxicity compared to the original nalidixic acid, suggesting a potential improvement in safety [].
Q2: How does the structure of the 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose-containing compound relate to its antimicrobial activity?
A2: While the exact mechanism of action wasn't fully elucidated in the research, the study suggests that the inclusion of the glucosamine moiety, particularly in the form of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, contributes significantly to the enhanced antimicrobial activity []. This could be due to improved interaction with bacterial targets, altered uptake mechanisms, or a combination of factors. Further research, including investigations into structure-activity relationships, is needed to understand the precise mechanisms underlying the observed antimicrobial effects [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


